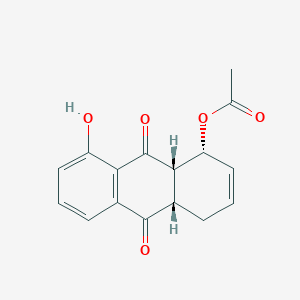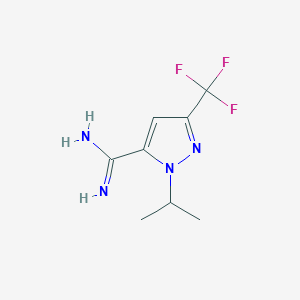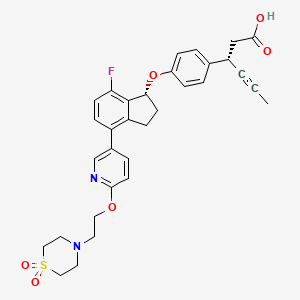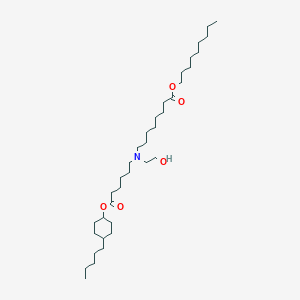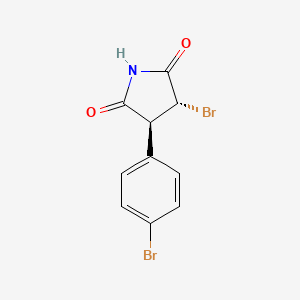
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility .
Preparation Methods
The synthesis of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by ring closure and bromination. Industrial production methods may include microwave-assisted organic synthesis (MAOS) to increase efficiency and support green chemistry principles .
Chemical Reactions Analysis
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione involves binding to specific molecular targets, such as proteins or enzymes, and modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of protein function .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. (3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to its specific stereochemistry and bromine substitution, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H7Br2NO2 |
|---|---|
Molecular Weight |
332.98 g/mol |
IUPAC Name |
(3R,4S)-3-bromo-4-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1 |
InChI Key |
CFVARLTXRUAJAQ-HTQZYQBOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Br)Br |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)NC2=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


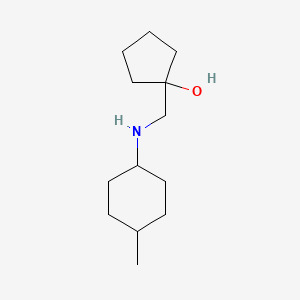
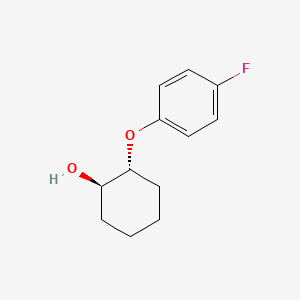
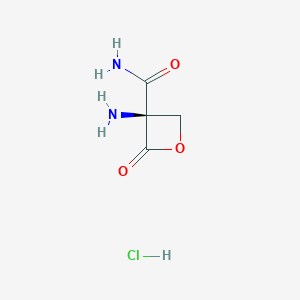
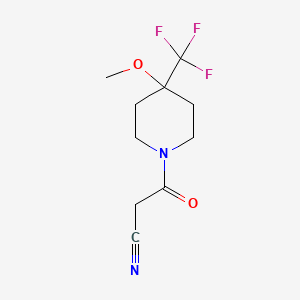
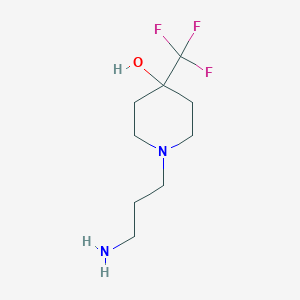
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
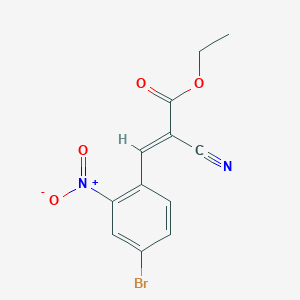

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)
![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
